4-Bromo-2-hydrazineylphenol
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Overview
Description
4-Bromo-2-hydrazinylphenol is an organic compound characterized by the presence of a bromine atom, a hydrazinyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-hydrazinylphenol typically involves the following steps:
Diazotization Reaction: Starting with an arylamine, a diazonium salt is formed through a diazotization reaction.
Industrial Production Methods: The industrial production of 4-bromo-2-hydrazinylphenol follows similar synthetic routes but on a larger scale. The process involves:
Purification: The crude product is purified through recrystallization or other purification techniques.
Drying: The purified product is dried to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as bromination, can occur due to the activating effect of the hydroxyl group
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bromine (Br2) for bromination reactions
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated phenols
Scientific Research Applications
4-Bromo-2-hydrazinylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antibacterial and antifungal activities
Industry: Utilized in the production of dyes and pigments due to its reactive functional groups
Mechanism of Action
The mechanism of action of 4-bromo-2-hydrazinylphenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death
Comparison with Similar Compounds
- 2-Bromo-4-hydrazinylphenol
- 4-Bromo-2-aminophenol
- 4-Bromo-2-nitrophenol
Comparison:
- Uniqueness: 4-Bromo-2-hydrazinylphenol is unique due to the presence of both a bromine atom and a hydrazinyl group, which confer distinct reactivity and potential biological activity.
- Reactivity: Compared to similar compounds, 4-bromo-2-hydrazinylphenol exhibits higher reactivity in electrophilic substitution reactions due to the activating effect of the hydroxyl group .
Properties
IUPAC Name |
4-bromo-2-hydrazinylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-2-6(10)5(3-4)9-8/h1-3,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARLMYBYCVKYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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